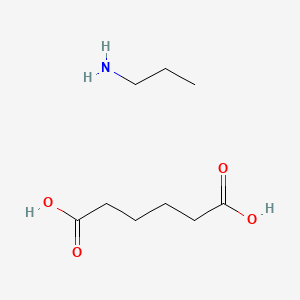
Hexanedioic acid;propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic acid can be synthesized through the oxidation of cyclohexanol and cyclohexanone using nitric acid . Propan-1-amine can be prepared via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis . The combination of hexanedioic acid and propan-1-amine can be achieved through a condensation reaction, where the carboxyl groups of hexanedioic acid react with the amine group of propan-1-amine to form an amide bond.
Industrial Production Methods
. Propan-1-amine is typically produced through the hydrogenation of propionitrile. The large-scale production of hexanedioic acid;propan-1-amine would likely involve these established methods, followed by a condensation reaction under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid;propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Applications De Recherche Scientifique
Hexanedioic acid;propan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of hexanedioic acid;propan-1-amine involves the formation of amide bonds through nucleophilic acyl substitution. The carboxyl group of hexanedioic acid reacts with the amine group of propan-1-amine, resulting in the release of water and the formation of an amide bond . This reaction is facilitated by the presence of catalysts and specific reaction conditions, such as elevated temperatures and acidic or basic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid:
Propan-1-amine: A primary amine used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
Hexanedioic acid;propan-1-amine is unique due to its combination of carboxyl and amine functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in polymer chemistry, pharmaceuticals, and materials science.
Propriétés
Numéro CAS |
487034-33-3 |
|---|---|
Formule moléculaire |
C9H19NO4 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
hexanedioic acid;propan-1-amine |
InChI |
InChI=1S/C6H10O4.C3H9N/c7-5(8)3-1-2-4-6(9)10;1-2-3-4/h1-4H2,(H,7,8)(H,9,10);2-4H2,1H3 |
Clé InChI |
KGZQNUIEVNAEKX-UHFFFAOYSA-N |
SMILES canonique |
CCCN.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
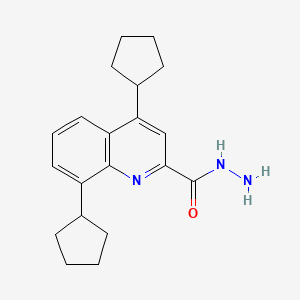
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
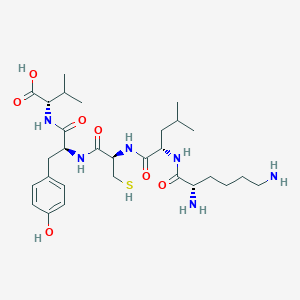
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
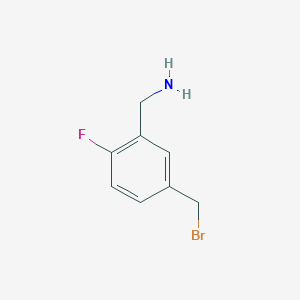

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)

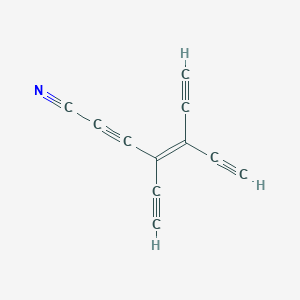
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)


